2-Bromo-6-methylthieno[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylthieno[3,2-b]pyridine typically involves the bromination of 6-methylthieno[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thieno[3,2-b]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-b]pyridine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thieno[3,2-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methylthieno[3,2-b]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methylthieno[3,2-b]pyridine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the targets, leading to the observed pharmacological effects . The exact pathways and molecular targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A halogenated pyridine derivative used in similar synthetic applications.
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine: Another heterocyclic compound with similar reactivity.
3-Bromo-6-chloro-2-methylpyridine: A related compound with additional halogen substitution.
Uniqueness
2-Bromo-6-methylthieno[3,2-b]pyridine stands out due to its unique thienopyridine structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in medicinal chemistry for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C8H6BrNS |
---|---|
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
2-bromo-6-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-7-6(10-4-5)3-8(9)11-7/h2-4H,1H3 |
InChI-Schlüssel |
QNTKTEBFSGPWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(S2)Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.